2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one
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Description
2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of compounds with similar complex structures, emphasizing the importance of these processes in developing novel materials and pharmaceuticals. For example, studies have detailed the synthesis of azetidinone derivatives and their pharmacological evaluation, highlighting the methodological advancements and the potential for discovering new therapeutic agents (Kalsi et al., 1990). Other research has explored the synthesis of derivatives through microwave-assisted rapid and efficient methods, underlining the efficiency improvements in chemical synthesis (Mistry & Desai, 2006).
Applications in Drug Discovery
Compounds with similar structures have been investigated for their potential in drug discovery, particularly for their anti-inflammatory and antimicrobial properties. For instance, studies on indolyl azetidinones have reported significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs (Kalsi et al., 1990). Additionally, research into oxadiazole derivatives has demonstrated promising antimicrobial activities, pointing to their potential use in treating infections (Fuloria et al., 2009).
Material Science and Photonic Applications
Some studies have extended into material science, investigating the optical properties of polymers containing azomethine dyes, which could have implications for photonic devices and sensors (Sheikhi et al., 2018). This research indicates the potential of such compounds in developing new materials with specific optical characteristics.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)17-8-4-7-15(9-17)19-25-20(29-26-19)16-10-27(11-16)18(28)13-30-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJUQUQSHFPECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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